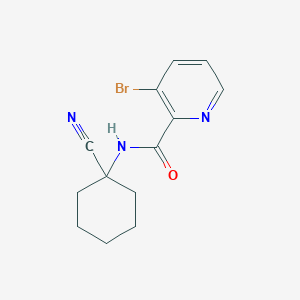
3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a chemical compound characterized by its bromine atom, cyanocyclohexyl group, and carboxamide functional group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation can yield products such as 3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxylic acid.
Reduction can produce 3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxylate.
Substitution reactions can result in various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific pathways and targets vary depending on the application and the biological system .
Comparaison Avec Des Composés Similaires
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
3-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide
Uniqueness: 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is unique due to its specific position of the bromine atom and the cyanocyclohexyl group on the pyridine ring
Propriétés
IUPAC Name |
3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-5-4-8-16-11(10)12(18)17-13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWSWNLAIFZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














